molecular formula C12H15NO3 B3053000 Tyrosine, O-2-propenyl- CAS No. 499792-87-9

Tyrosine, O-2-propenyl-

Cat. No.: B3053000
CAS No.: 499792-87-9
M. Wt: 221.25 g/mol
InChI Key: PHUOJEKTSKQBNT-NSHDSACASA-N
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Description

Tyrosine, O-2-propenyl- is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenol ring is substituted with a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine, O-2-propenyl- typically involves the O-alkylation of tyrosine. One common method is the reaction of tyrosine with an electrophilic π-allyl palladium complex. This complex is generated from allylic acetate in the presence of palladium (II) acetate . The reaction conditions usually require a controlled environment to ensure high conversion rates and selectivity.

Industrial Production Methods: Industrial production of Tyrosine, O-2-propenyl- may involve biocatalytic processes using enzymes such as tyrosine O-prenyltransferases. These enzymes catalyze the transfer of prenyl groups to the hydroxyl group of tyrosine, resulting in the formation of Tyrosine, O-2-propenyl- . This method is advantageous due to its specificity and efficiency under mild conditions.

Types of Reactions:

    Oxidation: Tyrosine, O-2-propenyl- can undergo oxidation reactions, where the propenyl group may be oxidized to form various oxygenated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the propenyl group, leading to the formation of different substituted derivatives.

    Addition: The double bond in the propenyl group allows for addition reactions, such as hydrogenation, to form saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

    Addition: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or other substituted compounds.

Scientific Research Applications

Tyrosine, O-2-propenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tyrosine, O-2-propenyl- involves its interaction with specific molecular targets and pathways. The propenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

    Tyrosine: The parent compound, which lacks the propenyl group.

    Phenylalanine: Another aromatic amino acid with a similar structure but without the hydroxyl group.

    L-DOPA: A derivative of tyrosine with additional hydroxyl groups on the aromatic ring.

Uniqueness: Tyrosine, O-2-propenyl- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUOJEKTSKQBNT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469253
Record name 4-o-allyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499792-87-9
Record name 4-o-allyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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